3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile
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Overview
Description
3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with a bromine atom at the 3-position and a nitrile group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination. The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or TBHP for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrimidines, while reduction reactions can produce amines.
Scientific Research Applications
3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile: Similar in structure but with a different ring fusion pattern.
Imidazo[1,5-a]pyrimidine derivatives: Various derivatives with different substituents at the 3-position or other positions on the ring system.
Uniqueness
3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and nitrile group make it a versatile intermediate for further chemical modifications, enabling the synthesis of a wide range of biologically active compounds .
Properties
IUPAC Name |
3-bromoimidazo[1,5-a]pyrimidine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-5-2-10-7-6(1-9)11-4-12(7)3-5/h2-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQABLRJOHGEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(N=CN21)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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